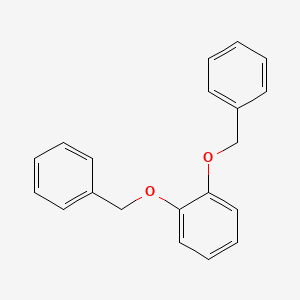

1,2-Bis(benzyloxy)benzene

説明

特性

IUPAC Name |

1,2-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAVLQZEBCIHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution with Benzyl Halides

The most straightforward route involves the reaction of 1,2-benzenediol (catechol) with benzyl chloride or bromide under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) deprotonates catechol, enabling nucleophilic attack on the benzyl halide. A typical procedure combines catechol (1.0 equiv), benzyl chloride (2.2 equiv), and K₂CO₃ (4.5 equiv) in a polar aprotic solvent like acetone or dimethylformamide (DMF) at reflux (80–100°C) for 12–24 hours. The use of tetrabutylammonium hydrogen sulfate (0.05 equiv) as a phase-transfer catalyst enhances interfacial reactivity, achieving yields of 78–85%.

Key limitations include competing over-alkylation and solvent dependency. For instance, DMF improves solubility but complicates purification, whereas acetone necessitates longer reaction times.

Phase-Transfer Catalysis (PTC) Strategies

Liquid-Liquid PTC Systems

Liquid-liquid PTC employs quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) to shuttle deprotonated catechol ions into the organic phase. A biphasic system of dichloroethane/water with TBAB (0.1 equiv) at 60°C for 3 hours achieves 88% yield, minimizing side products. This method reduces base consumption by 40% compared to classical approaches.

Solid-Liquid PTC with Multi-Site Catalysts

Innovative multi-site phase-transfer catalysts (MPTCs), such as 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloride, enable solvent-free conditions. Catechol, NaOH, and benzyl chloride react at 60°C under MPTC (0.2 equiv), yielding 90–92% product within 3 hours. The MPTC’s dual active sites facilitate simultaneous activation of both hydroxyl groups, ensuring near-quantitative conversion (Table 1).

Table 1: Performance of PTC Methods

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Liquid-Liquid PTC | TBAB | 60 | 3 | 88 |

| Solid-Liquid PTC | MPTC | 60 | 3 | 92 |

| Classical Alkylation | None | 80 | 24 | 78 |

Sonication-Assisted Synthesis

Ultrasound irradiation (40 kHz, 300 W) accelerates reaction kinetics by enhancing mass transfer and cavitation. Combining MPTC with sonication reduces the reaction time to 1.5 hours while maintaining 92% yield. The mechanical energy from ultrasound disrupts interfacial barriers, ensuring rapid equilibration between phases.

Solvent and Base Optimization

Solvent Effects

Polar solvents like DMF increase catechol solubility but promote side reactions. Non-polar solvents (e.g., chlorobenzene) paired with MPTCs suppress hydrolysis, improving selectivity to >95%.

Base Selection

Strong bases (NaOH) favor complete deprotonation but risk saponification of benzyl halides. Mild bases (K₂CO₃) mitigate this, albeit with slower kinetics. A NaHCO₃/K₂CO₃ mixture balances reactivity and selectivity.

Comparative Analysis and Industrial Feasibility

Solid-liquid PTC with MPTC emerges as the most scalable method, eliminating solvent recovery steps and reducing waste. Sonication further enhances energy efficiency, making it suitable for continuous-flow systems. In contrast, classical methods remain relevant for small-scale synthesis due to lower catalyst costs.

化学反応の分析

Cleavage of Benzyl Ether Groups

The benzyloxy groups undergo cleavage under hydrogenation or acidic conditions, enabling access to phenolic derivatives:

Mechanistic Notes :

-

Hydrogenation proceeds via adsorption of benzyl groups onto the Pd surface, followed by C–O bond cleavage.

-

Acidic conditions protonate the ether oxygen, facilitating SN2 displacement by bromide ions.

Benzylic Bromination

The methylene (–CH₂–) groups in the benzyloxy substituents undergo radical-mediated bromination:

| Reagent System | Conditions | Product | Selectivity |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | UV light, CCl₄, 80°C | 1,2-Bis(α-bromobenzyloxy)benzene | >95% benzylic position |

| Br₂ | Light initiation, 70°C | 1,2-Bis(α-bromobenzyloxy)benzene | 88% benzylic position |

Key Observations :

-

Radical stability at benzylic positions drives selectivity over alkyl C–H bonds (bond dissociation energy: ~89 kcal/mol for benzylic vs ~98 kcal/mol for primary C–H) .

-

No aromatic ring bromination occurs due to electron-donating benzyloxy groups deactivating the ring .

Benzylic Oxidation

Strong oxidizing agents convert benzylic C–H bonds to carbonyl groups:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 hr | 1,2-Bis(benzoyloxy)benzene | Requires acidic workup |

| CrO₃ | Acetic acid, 60°C, 8 hr | 1,2-Bis(benzoyloxy)benzene | Limited functional group tolerance |

Mechanism :

-

Initial hydrogen abstraction by Mn=O generates a benzylic radical, which undergoes further oxidation to the ketone .

Stability Under Sonication

Ultrasound-assisted reactions involving related bis(benzyloxy)benzenes show enhanced kinetics:

| Parameter | Value | Impact on Reaction Rate |

|---|---|---|

| Agitation speed | 250 rpm | Maximizes mass transfer efficiency |

| Ultrasound frequency | 40 kHz | Reduces particle size by 60% |

Kinetic Model :

Thermal and Solvent Effects

科学的研究の応用

Organic Synthesis

1,2-Bis(benzyloxy)benzene serves as a significant building block in organic synthesis. It is utilized in various chemical reactions, including nucleophilic substitutions and rearrangements. The compound's structure allows for the formation of diverse derivatives that can be further explored for unique properties and functionalities.

Biological Studies

Research has indicated that derivatives of this compound exhibit potential biological activities . For instance, studies have focused on its derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. A recent study demonstrated that benzyloxybenzene-derived thio/semicarbazones showed significant inhibitory activity against MAO-B with IC50 values as low as 0.11 µM, indicating their potential as therapeutic agents for neurological disorders .

Medicinal Chemistry

The compound has been investigated for its therapeutic applications in drug development. Its derivatives have shown promise in treating various conditions due to their interactions with biomolecules and ability to modulate biological pathways. The ongoing research aims to explore the potential of these compounds in developing new medications targeting specific diseases.

Industrial Applications

In industrial contexts, this compound is used in the production of polymers and resins . Its chemical stability and reactivity make it suitable for creating materials with desired properties for various applications.

Case Study 1: MAO-B Inhibition

A detailed study evaluated the inhibitory effects of benzyloxybenzene-derived compounds on MAO-B. Compounds like BT1 and BT5 demonstrated remarkable selectivity and potency against MAO-B compared to MAO-A, highlighting their potential as novel therapeutic agents .

Case Study 2: Synthesis Techniques

Research has explored various synthetic methods for producing this compound efficiently. Techniques such as nucleophilic substitution under sonication have been reported to enhance yields significantly while reducing reaction times .

Case Study 3: Polymer Production

The application of this compound in polymer synthesis has been documented, showcasing its utility in creating materials with specific mechanical properties suitable for industrial use.

作用機序

The mechanism of action of 1,2-bis(benzyloxy)benzene involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions are facilitated by the aromatic nature of the benzene ring, which stabilizes intermediates and transition states .

類似化合物との比較

Research Findings and Data Tables

Table 2: Spectral and Reactivity Data

生物活性

1,2-Bis(benzyloxy)benzene, a compound characterized by two benzyloxy groups attached to a benzene ring, has garnered attention in recent years for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is a versatile compound that undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with altered biological activities.

- Oxidation : This process can yield different products depending on conditions.

- Reduction : The benzyloxy groups can be converted to benzyl groups or diols under vigorous conditions.

- Substitution : The benzyloxy groups are susceptible to nucleophilic attack, allowing for the synthesis of diverse derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound and its derivatives have shown promise in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that specific derivatives could inhibit the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

The biological effects of this compound are attributed to its ability to interact with cellular components. The nitro group in some derivatives can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. Additionally, the benzyloxy groups may enhance lipophilicity, improving membrane permeability and facilitating cellular uptake .

Case Studies

- Antimycobacterial Activity : A study focused on the synthesis of ATP synthase inhibitors for Mycobacterium tuberculosis highlighted this compound as a key compound in developing effective treatments against multidrug-resistant strains. The compound was tested for its ability to inhibit ATP synthesis in mycobacterial cells, showing promising results .

- Structure-Activity Relationship (SAR) : Research exploring the SAR of this compound derivatives revealed that modifications at specific positions significantly impacted biological activity. For example, introducing electron-withdrawing groups enhanced anticancer potency while maintaining low toxicity levels .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Disruption of membranes; apoptosis |

| 1,2-Bis(benzyloxy)-4-nitrobenzene | High | Moderate | Reactive intermediates affecting DNA |

| 1,2-Bis(benzyloxy)-4-aminobenzene | Low | High | Cell cycle arrest; signaling modulation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Bis(benzyloxy)benzene derivatives in laboratory settings?

- Methodological Answer : Derivatives are synthesized via Zn-complex-mediated pinacol coupling of pre-aroylated naphthalene precursors, followed by hydroxyl group conversion to benzyloxy groups. For example, 1,8-bis(4-chlorobenzoyl)-2,7-dimethoxynaphthalene undergoes coupling and subsequent benzylation to introduce the benzyloxy moieties . Protection of hydroxyl groups using benzyl halides under basic conditions (e.g., NaH/THF) is critical to avoid undesired side reactions.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound compounds?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:

- Crystal mounting on a Rigaku R-AXIS RAPID diffractometer.

- Data collection at low temperatures (e.g., 193 K) to reduce thermal motion artifacts.

- Refinement with constraints (e.g., anisotropic displacement parameters) and validation using metrics like R factor (target < 0.05) and data-to-parameter ratios (>10:1) .

- Intermolecular interactions (e.g., C–H⋯Cl, C–H⋯π) are analyzed using software like Mercury to interpret packing motifs .

Advanced Research Questions

Q. What factors influence the regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound derivatives?

- Methodological Answer : Regioselectivity is governed by:

- Directing effects : Electron-donating benzyloxy groups activate specific positions (e.g., para/ortho to substituents).

- Steric hindrance : Bulky substituents (e.g., 4-chlorophenyl) limit access to certain sites.

- Acidic mediators : Lewis acids (e.g., ZnCl₂) can modulate reaction pathways, favoring peri-aroylation in naphthalene derivatives .

- Validation involves comparative NMR analysis of reaction intermediates and DFT calculations to model transition states.

Q. How do non-covalent interactions affect the crystal packing of this compound-based compounds?

- Methodological Answer : Intermolecular forces such as C–H⋯Cl (2.66 Å) and C–H⋯π (2.70 Å) interactions dictate packing motifs. These are identified via:

- Hirshfeld surface analysis to quantify interaction contributions.

- Topological analysis (e.g., AIM theory) to assess bond critical points.

- Symmetry operations (e.g., centrosymmetric dimers) are mapped using crystallographic software .

Q. What challenges arise in refining crystal structures of this compound derivatives using SHELXL, and how can they be addressed?

- Methodological Answer : Common challenges include:

- Twinning : Addressed by refining twin laws (e.g., using TWIN/BASF commands).

- Disorder : Modeled with split positions and restraints (ISOR/DFIX).

- Data quality : High redundancy (>4) and resolution (<0.8 Å) mitigate errors.

- SHELXL’s constraints (e.g., SIMU for similar displacement parameters) improve convergence .

Data Validation and Reproducibility

Q. How can researchers validate the purity of synthetic this compound derivatives?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates.

- Spectroscopy : ¹H/¹³C NMR integration ratios confirm stoichiometry. For example, benzyloxy protons appear as distinct singlets (δ 4.8–5.2 ppm).

- Elemental analysis : Carbon/hydrogen percentages must align with theoretical values (±0.4%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。